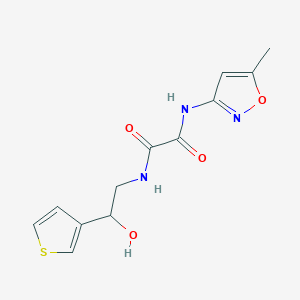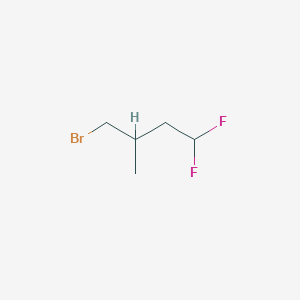
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a complex organic compound featuring a thiophene ring, an isoxazole ring, and an oxalamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, thiophene, undergoes a series of reactions to introduce the hydroxyethyl group at the 3-position. This can be achieved through a Friedel-Crafts acylation followed by reduction and subsequent hydroxylation.
Synthesis of the Isoxazole Ring: The isoxazole ring is synthesized separately, often starting from a nitrile oxide precursor. The nitrile oxide can be generated in situ from a hydroxylamine and a chlorinated compound, followed by cyclization with an appropriate alkyne.
Coupling Reaction: The final step involves coupling the thiophene derivative with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage. This reaction typically requires a base such as triethylamine and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of an aldehyde or carboxylic acid.
Reduction: The oxalamide group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Chemistry
In organic synthesis, N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties. The presence of the isoxazole ring, in particular, is known to contribute to biological activity in various compounds.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for further pharmacological studies.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific electronic or optical properties. The thiophene ring is known for its conductive properties, which could be harnessed in the creation of organic semiconductors.
作用機序
The mechanism of action of N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its functional groups, leading to inhibition or activation of biological pathways. The oxalamide group can form hydrogen bonds, while the thiophene and isoxazole rings can participate in π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N1-(2-hydroxyethyl)-N2-(5-methylisoxazol-3-yl)oxalamide: Lacks the thiophene ring, potentially altering its electronic properties and biological activity.
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the methyl group on the isoxazole ring, which could affect its steric and electronic properties.
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide: Replaces the oxalamide group with an acetamide group, potentially altering its reactivity and binding properties.
Uniqueness
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is unique due to the combination of its functional groups and rings, which confer specific electronic, steric, and hydrogen-bonding properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-7-4-10(15-19-7)14-12(18)11(17)13-5-9(16)8-2-3-20-6-8/h2-4,6,9,16H,5H2,1H3,(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMAJTDEUOXFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylthio)-5-(4-chlorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2764632.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide](/img/structure/B2764633.png)



![7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)




![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2764649.png)
![4-(4-bromobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2764650.png)
